AC-262536 is a compound developed by Acadia Pharmaceuticals, classified as a selective androgen receptor modulator. It is designed to selectively bind to androgen receptors, exhibiting partial agonist activity. This selective binding allows AC-262536 to promote anabolic effects beneficial for muscle growth and strength while minimizing androgenic effects that could adversely affect other tissues. Research has indicated its potential applications in treating conditions such as muscle wasting and osteoporosis, making it a subject of interest in both scientific and medical fields .
AC-262536 is categorized under selective androgen receptor modulators, which are compounds that selectively stimulate androgen receptors in specific tissues. This class of drugs aims to provide the therapeutic benefits of anabolic steroids without the associated side effects of traditional androgenic steroids. The compound's chemical properties include a molecular formula of C₁₈H₁₈N₂O and a molar mass of 278.355 g·mol⁻¹ .
The synthesis of AC-262536 involves several steps that begin with the formation of its core structure, which includes a naphthalene moiety and a bicyclic octane ring. The synthetic route typically includes the following key steps:
The synthetic process generally employs organic solvents and catalysts to facilitate these reactions, optimizing conditions for yield and purity .
AC-262536 exhibits endo-exo isomerism, with the endo form being the active isomer. Its structural characteristics include:
AC-262536 can undergo several chemical reactions:
These reactions contribute to the potential derivatization of AC-262536 for various applications .
AC-262536 acts as a partial agonist at androgen receptors, which means it activates these receptors but with less efficacy than full agonists like testosterone. In animal studies, it has shown to induce muscle growth effects approximately 66% that of testosterone while exerting only about 27% of testosterone's effect on prostate gland weight. This selective action provides a therapeutic advantage by promoting muscle anabolism with reduced risk of unwanted androgenic side effects .
These properties are crucial for understanding its behavior in biological systems and during synthesis .
AC-262536 has several scientific applications:
The development of androgen receptor-targeted agents began with steroidal compounds like testosterone (approved 1939) and progressed to 17α-alkylated anabolic steroids in the 1930s. These early compounds faced significant limitations due to their lack of tissue selectivity and hepatotoxicity. The 1990s marked a pivotal shift with the discovery of non-steroidal selective androgen receptor modulators (SARMs), driven by structural modifications of anti-androgens like bicalutamide. Unlike steroidal androgens, SARMs were designed to activate the androgen receptor (AR) in a tissue-specific manner, separating anabolic effects from androgenic activity. This breakthrough was further inspired by the clinical success of selective estrogen receptor modulators (SERMs), demonstrating that tissue-selective nuclear receptor modulation was pharmacologically achievable [2] [7].
Traditional testosterone therapies suffer from three primary limitations:
Table 1: Tissue-Specific Limitations of Testosterone Therapy
Target Tissue | Desired Effect | Adverse Effect |
---|---|---|
Prostate | None | Hyperplasia, cancer risk |
Seminal vesicles | None | Hypertrophy |
Muscle | Anabolic growth | None (beneficial) |
Liver | None | Dyslipidemia |
AC-262536 emerged from efforts to overcome the drawbacks of steroidal androgens through:
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7